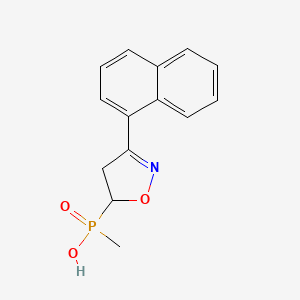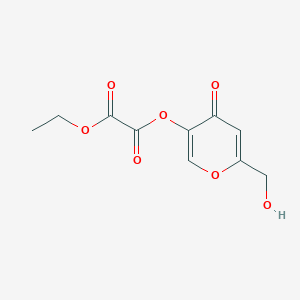![molecular formula C15H24F6O B14294324 Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 113557-85-0](/img/structure/B14294324.png)
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a specialized organic compound characterized by its unique structure and properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the catalytic trimerization of butadiene to cyclododecatriene, followed by hydrogenation . This process requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The final product is then purified to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecanone, while reduction could produce cyclododecane derivatives with varying degrees of hydrogenation.
Aplicaciones Científicas De Investigación
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various polymers and specialty chemicals.
Biology: The compound is utilized in the study of biological membranes and as a model compound in lipid research.
Industry: The compound is employed in the production of lubricants, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and membrane dynamics. The compound’s unique structure allows it to interact with hydrophobic regions of proteins and lipids, thereby modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecane: A related compound with similar structural features but lacking the trifluoroethoxy group.
Cyclododecatriene: An intermediate in the synthesis of Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-.
Laurolactam: Another related compound used in the production of Nylon 12.
Uniqueness
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- stands out due to its trifluoroethoxy group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
113557-85-0 |
|---|---|
Fórmula molecular |
C15H24F6O |
Peso molecular |
334.34 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yloxycyclododecane |
InChI |
InChI=1S/C15H24F6O/c16-14(17,18)13(15(19,20)21)22-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2 |
Clave InChI |
CQTPKRIRFNXIQF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


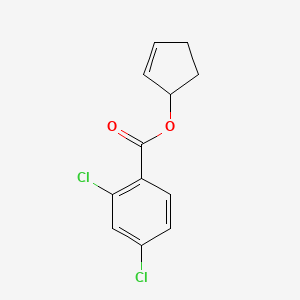
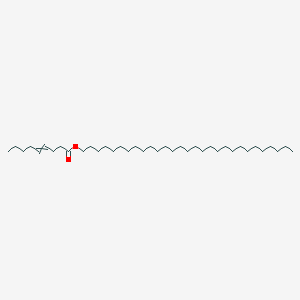
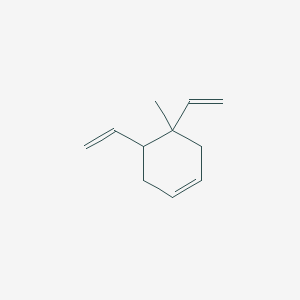
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
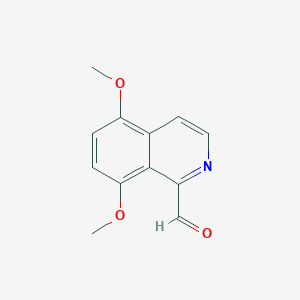
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
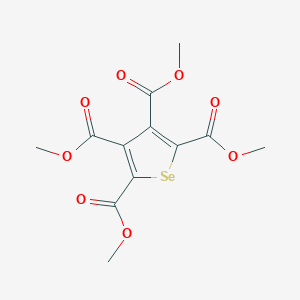
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)




